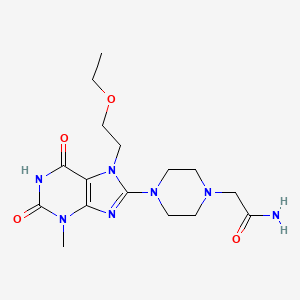![molecular formula C12H15N3O B2522183 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline CAS No. 1006467-29-3](/img/structure/B2522183.png)
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline" is a derivative of aniline, which is a part of a broader class of compounds that have been synthesized and studied for various applications, including antimicrobial activity and potential use in fluorescence probes for biological imaging . The structure of this compound includes a pyrazole ring, which is known for its versatility in medicinal chemistry due to its resemblance to the adenine part of ATP, making it a significant scaffold in drug design .
Synthesis Analysis
The synthesis of pyrazol-4-yl-based substituted anilines, which are structurally related to the compound of interest, has been reported using a facile one-pot method. This method involves the reaction of ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes in the presence of triethylamine (Et3N) as a catalyst in ethanol under reflux conditions . The process is characterized by the use of inexpensive starting materials, short reaction times, and good to excellent yields ranging from 85 to 95% .
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not directly reported, related compounds have been structurally analyzed. For instance, the crystal structure of a tripodal ligand with pyrazol-1-ylmethyl moieties attached to an aniline ring has been determined, suggesting that such ligands are highly flexible and can accommodate various metals through coordination . This flexibility could be relevant to the compound , given the structural similarities.
Chemical Reactions Analysis
The chemical reactivity of pyrazol-4-yl-based anilines has been explored to some extent. For example, the deprotonation of 2-(pyridyl)anilines has been achieved using lithium 2,2,6,6-tetramethylpiperidide (LTMP), indicating that these compounds can undergo reactions that involve the removal of a proton from the aromatic amine group . This suggests that "this compound" may also participate in similar deprotonation reactions, given its aniline component.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported, but related compounds have demonstrated interesting properties. For instance, some pyrazolyl-based anilines with electron-donating methoxy groups have shown emissions in the redshift region, indicating their potential as fluorescence probes . Additionally, the antimicrobial activity of similar compounds has been documented, with significant antibacterial and antifungal effects observed against various microbial strains and dermatophyte fungi . These properties suggest that "this compound" may also exhibit similar characteristics, which could be explored in further studies.
Aplicaciones Científicas De Investigación
Synthesis and Material Development
2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline and related compounds have been utilized in various chemical syntheses, demonstrating their versatility in creating complex molecules. For instance, they have been involved in the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which were found to exhibit significant antibacterial and antifungal activities. These compounds, particularly those with electron-donating methoxy groups, have shown potential applications as fluorescence probes in biological imaging due to their emissions in the redshift region (Banoji et al., 2022).
Catalytic Applications
Research has also explored the catalytic activities of complexes involving this compound derivatives. For example, studies on Zn(II) chloride complexes with N,N-bis(1H-pyrazolyl-1-methyl)aniline and its derivatives demonstrated their potential in polymerization processes, yielding materials with high molecular weight and narrow polydispersity index. These findings open new avenues for the development of catalysts in polymer science (Kim et al., 2012).
Corrosion Inhibition
The field of corrosion science has benefited from the investigation into pyrazole derivatives, including this compound. Studies have shown that these molecules can serve as effective corrosion inhibitors, protecting materials against degradation in aggressive environments. This application is critical in extending the lifespan of metals in industrial settings (Chadli et al., 2020).
Antiviral Research
In the realm of pharmaceutical research, derivatives of this compound have been evaluated for their antiviral activities. Certain compounds have shown promising results against RNA and DNA viruses, highlighting the potential of these molecules in developing new antiviral drugs. This research paves the way for further exploration into the therapeutic applications of these derivatives (Desideri et al., 2019).
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives have been explored for their anticancer potential and cyclin-dependent kinase-2 (cdk2) inhibitory properties .
Mode of Action
It is suggested that the compound may interact with its targets, such as cdk2, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It is suggested that the compound may have potential anticancer effects, possibly through its interaction with targets like cdk2 .
Propiedades
IUPAC Name |
2-[(1,3-dimethylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-10(7-15(2)14-9)8-16-12-6-4-3-5-11(12)13/h3-7H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJBNCMUDZMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1COC2=CC=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)
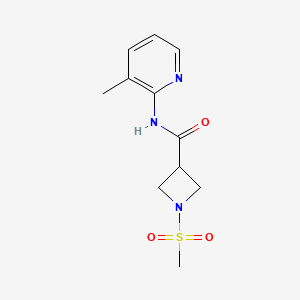
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)

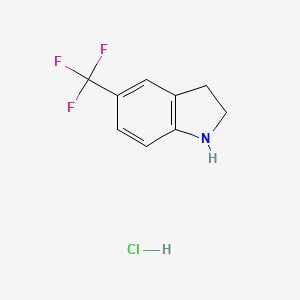
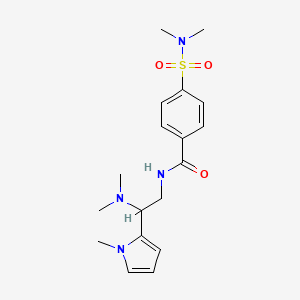
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)

![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)

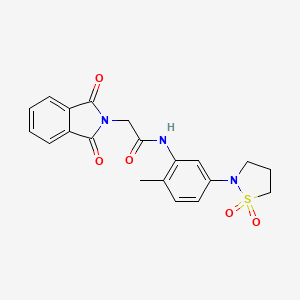
![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)
